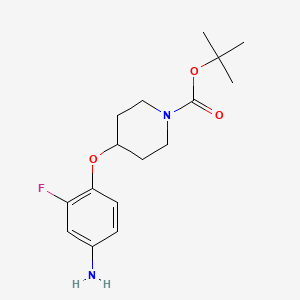

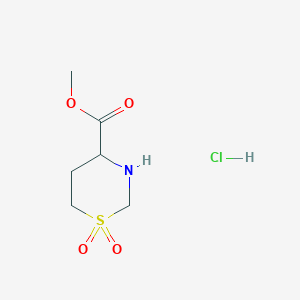

tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate

Overview

Description

Tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate, also known as TB4-A2F, is an organic compound derived from the piperidine carboxylate family. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 108°C. TB4-A2F has a wide range of applications in the field of organic synthesis, ranging from drug development to materials science. TB4-A2F is an important intermediate in the synthesis of a variety of compounds, including the antiviral drug ribavirin.

Scientific Research Applications

Synthetic Pathways and Industrial Applications

Research has highlighted the use of tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate in the synthesis of Vandetanib, a therapeutic agent. A study by Mi (2015) detailed various synthetic routes for Vandetanib, indicating that this compound serves as a precursor in complex synthetic pathways that are industrially significant for producing pharmaceuticals with high yield and commercial value Mi, 2015.

Role in Chiral Chemistry

The application of related compounds, particularly tert-butanesulfinamide, in the synthesis of N-heterocycles via sulfinimines was reviewed, showing its extensive use in stereoselective synthesis. This highlights the broader category of tert-butyl compounds in facilitating the creation of structurally diverse molecules with significant pharmaceutical relevance Philip et al., 2020.

Environmental Considerations and Potential Toxicity

While not directly related to this compound, studies on similar tert-butyl compounds have raised awareness about their environmental impact and toxicity. For example, the ecotoxicity of 4-tert-Octylphenol, a degradation product of non-ionic surfactants, has been documented, suggesting that the tert-butyl group in various compounds might exhibit significant environmental persistence and biological activity Olaniyan et al., 2020.

Pharmacophoric Contributions in Medicinal Chemistry

The pharmacophoric groups present in this compound, such as arylcycloalkylamines, have been recognized for their contributions to the binding affinity and selectivity at D(2)-like receptors, indicating their utility in designing antipsychotic agents. This exemplifies the compound's significance in the development of therapeutic molecules targeting central nervous system disorders Sikazwe et al., 2009.

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Properties

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJLXGFTSAYUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2551793.png)

![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)

![7,9-Dimethyl-3-phenyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2551807.png)

![Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate](/img/structure/B2551810.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2551813.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(m-tolyl)methanone](/img/structure/B2551814.png)